7-Chloro-2-ethyl-1H-indene

CAS No.: 468756-78-7

Cat. No.: VC2510391

Molecular Formula: C11H11Cl

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 468756-78-7 |

|---|---|

| Molecular Formula | C11H11Cl |

| Molecular Weight | 178.66 g/mol |

| IUPAC Name | 7-chloro-2-ethyl-1H-indene |

| Standard InChI | InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3 |

| Standard InChI Key | QBWFKUHFFIDVTA-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C1)C(=CC=C2)Cl |

| Canonical SMILES | CCC1=CC2=C(C1)C(=CC=C2)Cl |

Introduction

STRUCTURAL CHARACTERISTICS

Chemical Structure

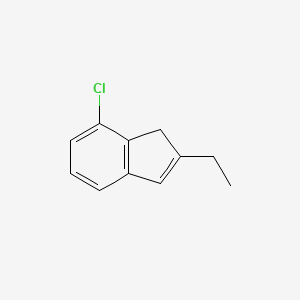

7-Chloro-2-ethyl-1H-indene possesses a distinctive bicyclic framework with specific substitution patterns that define its chemical identity. The compound's core consists of an indene skeleton featuring a benzene ring fused with a five-membered cyclopentene ring. This skeletal arrangement is further modified by two key substituents: a chlorine atom at position 7 on the benzene ring and an ethyl group (-CH₂CH₃) at position 2 on the cyclopentene portion. These specific substitution patterns create a unique electronic and steric environment that influences the compound's physicochemical properties and potential reactivity patterns.

The molecular structure can be represented through several standardized chemical notations:

| Notation Type | Representation | Source |

|---|---|---|

| IUPAC Name | 7-chloro-2-ethyl-1H-indene | |

| SMILES | CCC1=CC2=C(C1)C(=CC=C2)Cl | |

| Canonical SMILES | CCC1=CC2=C(C1)C(=CC=C2)Cl | |

| InChI | InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3 | |

| InChIKey | QBWFKUHFFIDVTA-UHFFFAOYSA-N |

Structural Relationships

7-Chloro-2-ethyl-1H-indene shares structural similarities with other substituted indenes, particularly 7-Chloro-2-methyl-1H-indene (C₁₀H₉Cl), which differs only by having a methyl group instead of an ethyl group at position 2 . This homologous relationship provides valuable comparative insights into how alkyl chain length influences physical properties and chemical behavior within this class of compounds. The structural similarities between these two compounds suggest that they may share certain physicochemical characteristics while differing in properties directly influenced by the alkyl substituent length, such as lipophilicity, melting point, and specific modes of reactivity.

PHYSICAL AND CHEMICAL PROPERTIES

Identification Data

The identification parameters for 7-Chloro-2-ethyl-1H-indene provide essential information for its characterization and differentiation from related compounds:

| Property | Value | Source |

|---|---|---|

| CAS Number | 468756-78-7 | |

| Molecular Formula | C₁₁H₁₁Cl | |

| Molecular Weight | 178.66 g/mol | |

| PubChem Compound ID | 12149411 |

These standardized identifiers are crucial for accurate database referencing and chemical inventory management in research settings.

| Property | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Physical State (25°C) | Likely solid | Based on similar indene derivatives |

| Appearance | Probable crystalline solid | Common for aromatic compounds of this molecular weight |

| Solubility | Likely soluble in organic solvents (toluene, dichloromethane, etc.); limited water solubility | Typical for halogenated aromatic compounds |

| Melting Point | Expected to be higher than non-halogenated analogues | Presence of chlorine typically increases intermolecular forces |

These predicted properties would need experimental verification for definitive characterization.

Chemical Properties

The chemical behavior of 7-Chloro-2-ethyl-1H-indene can be anticipated based on its structural features:

| Structural Feature | Expected Chemical Behavior |

|---|---|

| Cyclopentene Double Bond | Susceptibility to addition reactions (e.g., hydrogenation, halogenation) |

| Aromatic Ring | Electrophilic aromatic substitution reactions, though deactivated by chlorine |

| Benzylic Position | Potential for oxidation or radical reactions |

| Chlorine Substituent | Possible nucleophilic substitution under forcing conditions |

| Ethyl Group | Potential for oxidation to carboxylic acid derivatives |

The presence of both the ethyl group and chlorine substituent creates an interesting electronic profile that would influence regioselectivity in various chemical transformations. The ethyl group would act as an electron-donating group, while the chlorine atom would exhibit both electron-withdrawing (inductive) and electron-donating (resonance) effects.

SYNTHESIS AND PREPARATION

| Synthetic Approach | Potential Methodology | Key Considerations |

|---|---|---|

| Direct Functionalization | Friedel-Crafts alkylation of 7-chloroindene with ethyl halides or triflates | Regioselectivity may be challenging |

| Cross-Coupling | Palladium-catalyzed coupling reactions using appropriate precursors | Requires specific halogenated or metallated precursors |

| Cyclization | Intramolecular reactions of suitably functionalized styrene derivatives | Multi-step approach may be necessary |

| Functional Group Modification | Chemical transformation of other substituted indenes | May be more efficient if starting from available precursors |

APPLICATIONS AND USES

The patent literature indicates interest in chlorinated indene derivatives for pesticide applications , suggesting that 7-Chloro-2-ethyl-1H-indene might have relevant properties for this field, though specific details would require further investigation.

ANALYTICAL METHODS

| Safety Measure | Specific Recommendation |

|---|---|

| Personal Protective Equipment | Chemical-resistant gloves, laboratory coat, safety glasses or goggles |

| Engineering Controls | Use in well-ventilated area or fume hood |

| Storage | Store in tightly closed container in cool, dry place away from incompatible materials |

| Disposal | Follow local regulations for disposal of halogenated organic compounds |

| Emergency Procedures | Have appropriate spill control materials available |

Comprehensive safety data sheets should be consulted prior to handling this compound in a laboratory setting.

RESEARCH FINDINGS AND FUTURE PERSPECTIVES

Future Research Directions

Several promising research directions could be pursued to better understand and utilize 7-Chloro-2-ethyl-1H-indene:

| Research Area | Potential Focus |

|---|---|

| Comprehensive Characterization | Detailed study of physical properties, spectroscopic characteristics, and reactivity patterns |

| Synthetic Methodology | Development of efficient and selective methods for preparation |

| Structure-Activity Relationships | Systematic comparison with structural analogues to establish property trends |

| Applications Development | Exploration of potential utility in materials science, catalysis, or as synthetic building blocks |

| Computational Studies | Theoretical investigation of electronic structure and reactivity predictions |

Such research would contribute to a more comprehensive understanding of this compound and its potential utility.

Comparative Studies

Comparative analysis between 7-Chloro-2-ethyl-1H-indene and related compounds such as 7-Chloro-2-methyl-1H-indene would be particularly valuable:

| Comparison Aspect | Research Value |

|---|---|

| Effect of Alkyl Chain Length | Understanding how ethyl vs. methyl substitution affects physical properties and reactivity |

| Position Isomers | Examining how the position of chlorine substitution influences molecular behavior |

| Halogen Variation | Comparing chloro- with other halogenated analogues (fluoro-, bromo-, iodo-) |

Such structure-property relationships would provide valuable insights for molecular design and could guide the development of compounds with tailored properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume